N-(p-Ethoxyphenyl)formohydroxamic acid

Description

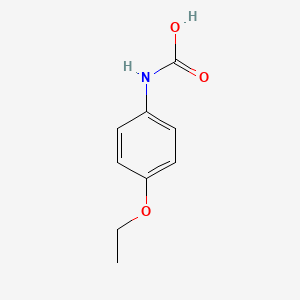

N-(p-Ethoxyphenyl)formohydroxamic acid is a hydroxamic acid derivative characterized by a formohydroxamic acid (CONHOH) core substituted with a p-ethoxyphenyl group. Its molecular formula is C₉H₁₁NO₃ (monoisotopic mass: 137.048 g/mol), with the ethoxy (-OCH₂CH₃) moiety attached para to the hydroxamic acid group on the benzene ring . This structural configuration confers unique physicochemical properties, including solubility, acidity, and reactivity, which differentiate it from simpler hydroxamic acids like acetohydroxamic acid or formohydroxamic acid. The compound is synthesized via reactions involving nitrosoarenes and carbonyl substrates (e.g., glyoxylate) under controlled pH conditions , and its applications span medicinal chemistry (urease inhibition) and industrial processes (metal chelation) .

Properties

CAS No. |

88751-11-5 |

|---|---|

Molecular Formula |

C9H11NO3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

(4-ethoxyphenyl)carbamic acid |

InChI |

InChI=1S/C9H11NO3/c1-2-13-8-5-3-7(4-6-8)10-9(11)12/h3-6,10H,2H2,1H3,(H,11,12) |

InChI Key |

FTCSYRJOUNYMJL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)O |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)O |

Synonyms |

N-hydroxy-N-formyl-4-phenetidine N-hydroxy-N-formyl-para-phenetidine N-OH-FP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydroxamic acids share the general structure R-CONHOH, where the substituent R dictates their chemical and biological behavior. Below is a detailed comparison of N-(p-Ethoxyphenyl)formohydroxamic acid with analogous compounds:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to acetohydroxamic acid .

Key Comparison Points

Structural Features :

- This compound features a bulky p-ethoxyphenyl group, enhancing lipophilicity compared to smaller analogs like acetohydroxamic acid (methyl group) . This steric bulk may reduce solubility in polar solvents but improve membrane permeability in biological systems.

- N-Phenylformohydroxamic acid lacks the ethoxy substituent, resulting in lower molecular weight and distinct electronic effects on the aromatic ring .

Synthetic Pathways :

- N-(p-Ethoxyphenyl) derivatives are synthesized via β-lactam formation using ceric ammonium nitrate (CAN) in acetonitrile, achieving yields >80% under optimized conditions .

- Acetohydroxamic acid is produced from hydroxylamine and ethyl acetate, a simpler route reflecting its less complex structure .

Reactivity and pH Dependence: Formohydroxamic acids derived from glyoxylate (e.g., N-(4-biphenyl)formohydroxamic acid) exhibit 10⁴-fold faster reactivity at neutral pH compared to acetohydroxamic acids, attributed to the electron-withdrawing effects of the formyl group enhancing nucleophilicity .

Biological Activity :

- The N-hydroxyformamide moiety is critical for urease inhibition, as seen in acetohydroxamic acid (pKa ~9.4), which binds to nickel ions in the enzyme’s active site .

- The p-ethoxyphenyl substituent could enhance lipophilicity , improving pharmacokinetic profiles compared to unsubstituted analogs, though this requires experimental validation.

Industrial Applications: Hydroxamic acids like this compound form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), making them effective in rare earth element flotation .

Research Findings and Data Highlights

- Synthetic Efficiency : N-(p-Ethoxyphenyl)-β-lactam synthesis with CAN in acetonitrile achieves 81–87% yields , outperforming tetrahydrofuran (THF) due to better substrate solubility .

- pH-Dependent Reactivity : At pH 7.0, glyoxylate-derived formohydroxamic acids react 10⁴ times faster than pyruvate-derived acetohydroxamic acids, highlighting the formyl group’s superiority in neutral environments .

- Metal Chelation : Structural studies show that hydroxamic acids with aromatic substituents (e.g., p-ethoxyphenyl) adopt planar configurations in metal complexes, enhancing stability compared to aliphatic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.